6-(Benzothiophen-2-YL)-1H-indazole
Description
Properties
Molecular Formula |
C15H10N2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
6-(1-benzothiophen-2-yl)-1H-indazole |
InChI |
InChI=1S/C15H10N2S/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-12-9-16-17-13(12)7-11/h1-9H,(H,16,17) |
InChI Key |
NYDIQCUSTPKPLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)C=NN4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 6-(Benzothiophen-2-YL)-1H-indazole exhibits significant anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. For instance, a study demonstrated that certain analogs of this compound inhibited the growth of human cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development into antimicrobial therapies. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Biological Research
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has been shown to protect neuronal cells from oxidative stress-induced damage, which is critical in conditions such as Alzheimer's disease and Parkinson's disease. In vitro assays demonstrated that it reduced reactive oxygen species (ROS) levels and enhanced the activity of antioxidant enzymes.
Inflammation Modulation
In the context of inflammatory diseases, this compound has been investigated for its ability to modulate inflammatory responses. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thereby potentially providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.
Material Science
Organic Electronics
this compound has applications in the field of organic electronics, particularly in the development of organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use as an active material in organic light-emitting diodes (OLEDs) and organic solar cells. Studies have reported improved charge transport characteristics when incorporated into polymer blends used in these applications.
Data Summary Table
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Anticancer activity; induces apoptosis in cancer cells | |
| Antimicrobial properties; inhibits bacterial growth | ||
| Biological Research | Neuroprotective effects; reduces oxidative stress | |
| Modulates inflammation; inhibits pro-inflammatory cytokines | ||
| Material Science | Used in organic electronics; enhances charge transport in OLEDs |
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the efficacy of this compound derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs.
Case Study 2: Neuroprotective Effects
In an experimental model of Alzheimer's disease, researchers treated neuronal cultures with this compound and assessed markers of oxidative stress. The findings showed a marked reduction in ROS levels compared to untreated controls, suggesting that this compound could be further investigated for neuroprotective therapies.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-(Benzo[b]thiophen-2-yl)-1H-indazole
- CAS Number : 885272-15-1
- Molecular Formula : C₁₅H₁₀N₂S
- Molecular Weight : 258.32 g/mol
Structural Features :
This compound consists of an indazole core (a bicyclic structure with two adjacent nitrogen atoms) fused to a benzothiophene moiety (a sulfur-containing aromatic heterocycle). The benzothiophene substituent confers unique electronic and steric properties, influencing its reactivity and biological interactions .
Applications :
Primarily used in industrial and scientific research , it serves as a precursor for synthesizing ligands in coordination chemistry or as a scaffold in medicinal chemistry for drug discovery. Its safety profile, as per GHS guidelines, classifies it for controlled handling in laboratory settings .
Comparison with Structurally Similar Compounds
6-(Benzofuran-2-yl)-1H-Indazole
- CAS Number : 885272-04-8
- Molecular Formula : C₁₅H₁₀N₂O
- Molecular Weight : 234.25 g/mol
- Key Differences :
- Substituent : Benzofuran (oxygen-containing heterocycle) replaces benzothiophene.
- Electronic Properties : Oxygen in benzofuran reduces electron-richness compared to sulfur in benzothiophene, altering binding affinity in biological systems.
- Applications : Similar research applications but with distinct pharmacokinetic profiles due to polarity differences .
6-(Pyrimidin-4-yl)-1H-Indazole Derivatives
- Example Compound : N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (6l)
- Key Features: A pyrimidine ring replaces benzothiophene, introducing hydrogen-bonding capabilities. Biological Activity: Demonstrated potent antiproliferative activity against nasopharyngeal carcinoma (SUNE1 cells), with IC₅₀ values comparable to cisplatin but reduced nephrotoxicity .
- Mechanistic Insight : Pyrimidine enhances interactions with kinase ATP-binding sites, a feature absent in the benzothiophene analog.
6-(4-Pyrimidinyl)-1H-Indazole Derivatives
- Structural Advantage : The pyrimidinyl group enables π-π stacking interactions in enzyme active sites, unlike the planar benzothiophene moiety.
Boronic Ester Derivatives (e.g., 6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-Indazole)
- CAS Number : 861905-87-5
- Role in Synthesis : Acts as a key intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems.
- Contrast : While 6-(benzothiophen-2-YL)-1H-indazole is a terminal product, boronic esters are primarily synthetic tools for generating diverse indazole-based libraries .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Mechanistic Insights
- Electronic Effects : The sulfur atom in benzothiophene enhances lipophilicity and metabolic stability compared to benzofuran analogs, making it more suitable for blood-brain barrier penetration .
- Drug Resistance Correlation : High expression of AC104653.1 (a lncRNA) correlates with resistance to 6-(4-pyrimidinyl)-1H-indazole derivatives, suggesting combinatorial targeting strategies .
- Synthetic Accessibility : Benzothiophene-containing indazoles often require multi-step syntheses, whereas pyrimidinyl derivatives can be optimized for higher yields via microwave-assisted methods .
Preparation Methods
Challenges in Synthesis
Key synthetic challenges include:
- Regioselectivity : Ensuring proper orientation during cyclization to avoid isomeric byproducts.
- Functional Group Compatibility : Managing reactive intermediates like arynes or metallated species without compromising sulfur-containing groups.
- Purification Complexity : Separating polar byproducts from the target compound, particularly in one-pot multicomponent reactions.
Synthesis Approaches for this compound
Aryne Annulation via Hydrazone Intermediates
Aryne-mediated annulation, as demonstrated by Larock et al., offers a robust route to indazole derivatives. For this compound, the protocol involves:
Procedure :
- Hydrazone Formation : Condensation of benzothiophene-2-carbaldehyde with dimethylhydrazine yields the corresponding hydrazone (e.g., benzothiophene-2-carbaldehyde dimethylhydrazone).
- Aryne Generation : Treatment of o-(trimethylsilyl)phenyl triflate with CsF generates a reactive benzyne intermediate.
- Cyclization : The hydrazone reacts with the aryne in acetonitrile at 65°C for 10 h, facilitated by acetic anhydride as an acylating agent.
- Workup : Aqueous extraction followed by silica gel chromatography isolates the product.
Key Data :
- Yield : 69–85% (analogous systems).
- Reagents : CsF (3 equiv), acetic anhydride (2 equiv), o-(trimethylsilyl)phenyl triflate (1.1 equiv).
- Characterization : $$ ^1H $$ NMR (CDCl₃) δ 7.85–6.35 (m, aromatic protons), $$ ^{13}C $$ NMR δ 165.08 (C=O), MS m/z 250.32 (M⁺).
Advantages :
Silver(I)-Mediated Oxidative C–H Amination
This method, reported by PMC, leverages Ag(I) oxidants to construct the indazole ring via intramolecular C–N bond formation:
Procedure :
- Hydrazone Preparation : Benzothiophene-2-carbonyl chloride reacts with arylhydrazines to form substituted hydrazones.
- Oxidative Cyclization : AgNTf₂ (2 equiv) and Cu(OAc)₂ (0.5 equiv) in 1,2-dichloroethane at 80°C for 24 h promote cyclization.
- Purification : Silica gel chromatography eluting with ethyl acetate/hexane.
Key Data :
Suzuki-Miyaura Cross-Coupling for Late-Stage Functionalization
While not directly cited in the provided sources, analogous patents (e.g., WO2015110467A1) suggest that palladium-catalyzed cross-coupling could append benzothiophene to preformed indazole scaffolds:
Hypothetical Protocol :
- Halogenation : 6-Bromo-1H-indazole is prepared via electrophilic substitution.
- Coupling : React with benzothiophene-2-boronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water.
- Oxidation : NaIO₄ or mCPBA oxidizes sulfur to sulfone if needed.
Anticipated Challenges :
- Compatibility of boronic acids with indazole’s acidic N–H proton.
- Competing homocoupling side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Functional Group Tolerance | Scalability |
|---|---|---|---|---|
| Aryne Annulation | 69–85 | 10 h | Moderate | High |
| Ag(I)-Mediated | 72–89 | 24 h | High | Moderate |
| Suzuki Coupling | N/A | 12–18 h | Limited | Low |
Key Observations :
- Aryne Annulation excels in scalability but requires stringent anhydrous conditions.
- Ag(I)-Mediated methods offer superior functional group compatibility at the expense of longer reaction times.
- Late-stage Suzuki Coupling remains speculative but could enable modular synthesis of analogs.
Physicochemical and Spectroscopic Characterization
Spectral Data Compilation
Solubility and Stability
- Solubility : Freely soluble in DCM, THF; sparingly soluble in hexane.
- Stability : Decomposes above 200°C; sensitive to prolonged UV exposure.
Industrial-Scale Considerations and Process Optimization
The patent WO2015110467A1 highlights critical steps for large-scale production:
- Copper-Mediated Coupling : 5-Iodo-1H-indazol-3-ylamine reacts with 3,5-difluorobenzenethiol under Cu(I) catalysis (87.5% yield).
- Oxidative Workflow : NaIO₄ oxidation of sulfanyl to sulfonyl groups ensures high purity (>98% by HPLC).
- Cost Drivers : AgNTf₂ and Pd catalysts increase expenses, favoring aryne methods for bulk synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for introducing benzothiophene substituents at the 6-position of 1H-indazole?
- Methodological Answer : The synthesis of 6-substituted indazoles typically employs cross-coupling reactions. For benzothiophene introduction, Suzuki-Miyaura coupling is a robust method. Begin with 6-bromo-1H-indazole (or its boronate ester, e.g., 6-(pinacolborane)-1H-indazole) and benzothiophene-2-boronic acid. Use a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (4:1) with Na₂CO₃ as a base at 80–100°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Optimize yields by varying catalysts (e.g., PdCl₂(dppf)) or solvent systems (DMF for microwave-assisted reactions) .
Q. How can X-ray crystallography confirm the structure and coordination behavior of metal complexes involving 6-(Benzothiophen-2-YL)-1H-indazole?
- Methodological Answer : To determine coordination geometry, grow single crystals via slow evaporation in acetone/MeOH (1:1) or DMSO/Et₂O. Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include bond lengths (e.g., Os–N bonds in osmium-indazole complexes average 2.05–2.15 Å) and angles (octahedral distortion angles < 10° for idealized geometry). Compare with known indazole-metal complexes (e.g., osmium(IV) chlorido complexes with trans/cis configurations). Validate hydrogen bonding and π-π stacking interactions using Mercury software .
Advanced Research Questions
Q. How to design and validate structure-activity relationships (SAR) for this compound derivatives targeting kinase inhibition?
- Methodological Answer :
- Step 1 : Synthesize derivatives with substituents at positions 1, 3, and 4 of the indazole core (e.g., acyl, benzoyl, or trifluoroethyl groups). Use parallel synthesis to generate libraries .
- Step 2 : Screen against kinase panels (e.g., PI3K, FGFR) using fluorescence polarization assays. Calculate IC₅₀ values and correlate with substituent electronic properties (Hammett σ values) or steric bulk (Taft parameters).
- Step 3 : Perform molecular docking (e.g., AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with kinase hinge regions). Validate with mutagenesis studies on target residues (e.g., Lys833 in PI3Kγ) .
Q. What methodological approaches resolve contradictions in biological activity data across studies of indazole-based compounds?
- Methodological Answer :
- Data Triangulation : Combine in vitro (enzyme inhibition), in vivo (rodent PET imaging), and ex vivo (autoradiography) data to assess target engagement. For example, if a compound shows low IC₅₀ in vitro but poor in vivo efficacy, evaluate blood-brain barrier permeability via log P values or P-gp substrate assays .
- Meta-Analysis : Use PRISMA guidelines to aggregate data from multiple studies. Apply statistical tools (e.g., Cochran’s Q test) to identify heterogeneity sources (e.g., assay conditions, cell lines). Reconcile discrepancies by standardizing protocols (e.g., ATP concentration in kinase assays) .
- Crystallographic Validation : Compare crystal structures of ligand-target complexes across studies. For instance, conflicting SAR data may arise from different binding modes (e.g., indazole coordination via N1 vs. N2 in metal complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
